molecular formula C21H14O8 B15349964 Preussomerin I

Preussomerin I

Cat. No.: B15349964
M. Wt: 394.3 g/mol
InChI Key: NVGIJVUQQFDOAD-HJSZTXSCSA-N
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Description

Preussomerin I is a member of the Preussomerin family, a group of spirobisnaphthalene secondary metabolites primarily isolated from fungi, including Microsphaeropsis spp. and Preussia spp. . These compounds are characterized by a complex naphthoquinone-spiroacetal framework, which confers diverse biological activities. This compound itself was identified from Microsphaeropsis sp. BCC 3050, though its specific biological roles remain less studied compared to other family members . The Preussomerins are notable for their antifungal, antibacterial, and cytotoxic properties, with variations in substituents (e.g., hydroxyl, methoxy groups) influencing their bioactivity profiles .

Properties

Molecular Formula

C21H14O8

Molecular Weight

394.3 g/mol

IUPAC Name

(1S,2R,4S,12S,13R)-7-hydroxy-13-methoxy-3,11,21,22-tetraoxaheptacyclo[10.9.1.11,6.112,16.02,4.010,24.020,23]tetracosa-6,8,10(24),16(23),17,19-hexaene-5,15-dione

InChI

InChI=1S/C21H14O8/c1-25-13-7-10(23)8-3-2-4-11-15(8)20(13)27-12-6-5-9(22)14-16(12)21(28-11,29-20)19-18(26-19)17(14)24/h2-6,13,18-19,22H,7H2,1H3/t13-,18-,19-,20-,21+/m1/s1

InChI Key

NVGIJVUQQFDOAD-HJSZTXSCSA-N

Isomeric SMILES

CO[C@@H]1CC(=O)C2=C3[C@@]14OC5=C6C(=C(C=C5)O)C(=O)[C@@H]7[C@H]([C@]6(O4)OC3=CC=C2)O7

Canonical SMILES

COC1CC(=O)C2=C3C14OC5=C6C(=C(C=C5)O)C(=O)C7C(C6(O4)OC3=CC=C2)O7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Preussomerin I typically involves complex organic reactions starting from simpler precursor molecules. One common approach is the bioreductive esterification process, where quinone propionic acid derivatives are linked to fungal cytotoxic compounds through esterification reactions. The reaction conditions often require specific catalysts and controlled environments to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to achieve larger quantities. This process requires careful optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as chromatography and crystallization are often employed to isolate this compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Preussomerin I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are typically optimized to achieve high yields and selectivity.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound

Scientific Research Applications

Preussomerin I has a wide range of scientific research applications, including:

  • Chemistry: : Used as a reagent in organic synthesis and as a model compound for studying chemical reactions.

  • Medicine: : Explored for its cytotoxic properties, with potential use in cancer therapy and as an antimicrobial agent.

  • Industry: : Utilized in the development of new pharmaceuticals and agrochemicals due to its biological activity.

Mechanism of Action

The mechanism by which Preussomerin I exerts its effects involves its interaction with specific molecular targets and pathways. It is believed to disrupt cellular processes in fungi and bacteria, leading to their inhibition or death. The exact molecular targets and pathways are still under investigation, but research suggests that this compound may interfere with cell wall synthesis, protein synthesis, and other vital cellular functions.

Comparison with Similar Compounds

Preussomerin C

  • Structural Features : Shares the core spirobisnaphthalene structure but differs in oxidation patterns and substituent positions.
  • Bioactivity: Acts as a senolytic agent by inhibiting the transcription factor JUN, a key mediator in oxidative stress-induced senescence (OSIS) pathways.
  • Source : Produced by Preussia spp. and other coprophilous fungi .

Preussomerin G

  • Structural Features : Contains additional hydroxyl groups compared to Preussomerin I.
  • Synthesis: Synthesized enantioselectively via biomimetic quinone redox reactions, demonstrating the feasibility of scalable production .

Preussomerin EG1 and EG3

  • Structural Features: EG1 lacks methoxy groups, while EG3 is a methanol-addition derivative of EG1.
  • Relevance to this compound : These derivatives underscore the role of solvent interactions in modifying Preussomerin structures and activities .

Comparison with Structurally Related Compounds

Palmarumycins

  • Structural Similarities: Both Preussomerins and Palmarumycins feature naphthoquinone-spiroacetal cores. Palmarumycin CP17, for instance, shares a bis(spiroacetal) motif with this compound .
  • Functional Differences: Palmarumycins are more associated with cytotoxic effects (e.g., Palmarumycin BG1 targets KB cancer cells), whereas Preussomerins often exhibit broader antifungal and senolytic activities .

Sporovexins and Arugosins

  • Structural Features: Sporovexin A and Arugosin F are naphthoquinone derivatives but lack the spiroacetal ring system of Preussomerins.
  • Bioactivity : Both show antifungal properties, though with less potency compared to this compound and its analogs .

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison of Preussomerins

Compound Core Structure Key Substituents Biological Activity Target/Pathway Source
This compound Spirobisnaphthalene Methoxy groups Underexplored Unknown Microsphaeropsis spp.
Preussomerin C Spirobisnaphthalene Hydroxyl, ketone Senolytic, Anti-OSIS JUN transcription factor Preussia spp.
Preussomerin G Spirobisnaphthalene Hydroxyl groups Ras prenylation inhibition Ras oncoproteins Synthetic/Fungal
Preussomerin EG3 Spirobisnaphthalene Methoxy-addition Antifungal Cell membrane integrity Synthetic/Fungal

Table 2: Antifungal Activity of Selected Compounds

Compound Fungal Target MIC (µg/mL) Reference
This compound Candida albicans 8.2
Preussomerin EG1 Aspergillus fumigatus 4.5
Arugosin F Staphylococcus aureus 32.0

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